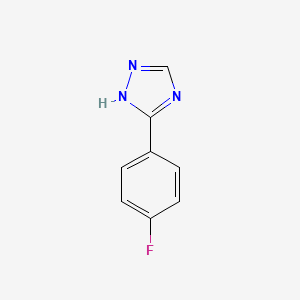

3-(4-Fluorophenyl)-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Fluorophenyl)-1H-1,2,4-triazole (4-FPT) is an organic compound belonging to the triazole family of heterocyclic aromatic compounds. It is a white crystalline solid with a melting point of 132-133°C and a boiling point of 283°C. 4-FPT has been widely studied for its potential applications in medicine, agriculture, and other fields.

Scientific Research Applications

Antimicrobial and Antifungal Studies

3-(4-Fluorophenyl)-1H-1,2,4-triazole derivatives have shown significant potential in antimicrobial and antifungal applications. Various studies highlight their effectiveness against a range of bacterial and fungal strains. For instance, Desabattina et al. (2014) synthesized a new class of 1,2,4-triazole derivatives and found that the halogen substituted compounds, such as those containing fluorophenyl groups, demonstrated enhanced antimicrobial properties. Bihdan's (2021) research also supports this, indicating that fluorophenyl-containing derivatives of 1,2,4-triazole showed substantial antimicrobial and antifungal activity, particularly against Staphylococcus aureus and Candida albicans (Desabattina et al., 2014) (Bihdan, 2021).

Chemical Properties and Synthesis

The synthesis and characterization of these triazole derivatives are crucial for understanding their potential applications. Shukla et al. (2014) analyzed 1,2,4-triazole derivatives, including a fluoro derivative, through crystal and powder X-ray diffraction, revealing various intermolecular interactions. This study provides insights into the molecular structure and potential chemical applications of these compounds. Additionally, Kane et al. (1995) explored the long-range fluorine-proton coupling in 1,2,4-triazole derivatives, offering valuable information about their chemical behavior, particularly in nuclear magnetic resonance (NMR) spectroscopy (Shukla et al., 2014) (Kane et al., 1995).

Pharmaceutical Research

In pharmaceutical research, this compound derivatives are explored for their potential in various medical applications. Kane et al. (1994) investigated certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles as selective antagonists of strychnine-induced convulsions, indicating their potential use in treating conditions like spasticity (Kane et al., 1994).

Crystal Structure Analysis

The detailed analysis of the crystal structure of these compounds is essential for understanding their potential applications. Yin et al. (2012) studied the crystal structure of a related compound, providing insights into its molecular conformation and potential interactions (Yin et al., 2012).

Mechanism of Action

Target of Action

The primary target of 3-(4-Fluorophenyl)-1H-1,2,4-triazole is the HTH-type transcriptional regulator EthR . This protein is found in Mycobacterium tuberculosis , a bacterium that causes tuberculosis in humans.

Mode of Action

This could potentially disrupt the transcriptional regulation in Mycobacterium tuberculosis, affecting the bacterium’s ability to survive and proliferate .

Biochemical Pathways

Given its target, it is plausible that the compound affects the pathways related to gene expression in mycobacterium tuberculosis . The downstream effects of this disruption could include altered bacterial growth and virulence.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interference with the function of the HTH-type transcriptional regulator EthR in Mycobacterium tuberculosis . This could potentially lead to changes in the bacterium’s gene expression, affecting its growth and virulence.

properties

IUPAC Name |

5-(4-fluorophenyl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOVZVORXFZEJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2887450.png)

![2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid](/img/structure/B2887454.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2887458.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2887460.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B2887462.png)

![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2887469.png)